compuestos glicosílicos

Glycosyl compounds are a class of organic molecules characterized by the presence of a glycosidic bond, which links a carbohydrate (sugar) to another molecule such as an alcohol, amine, or even another sugar. These compounds play crucial roles in various biological processes and have diverse applications in both pharmaceutical and industrial fields. Structurally, glycosyl compounds can be mono-, oligo-, or polysaccharides depending on the number of monosaccharide units they contain. They are essential components in plant and animal cell walls and are involved in energy storage, immune responses, and cellular communication. In the medical field, certain glycosyl compounds exhibit potent therapeutic properties and have shown promise in treatments for diabetes, inflammation, and cancer. Their ability to modulate biological interactions makes them valuable tools in drug discovery and development.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

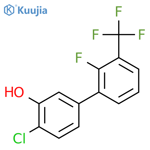

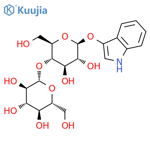

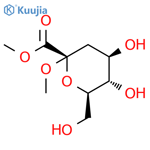

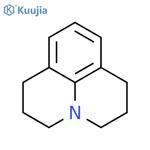

|

.beta.-D-Arabinofuranoside, methyl | 25129-51-5 | C6H12O5 |

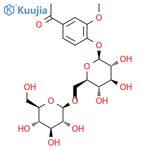

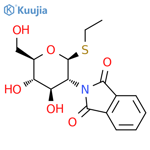

|

Tectoruside | 38784-73-5 | C21H30O13 |

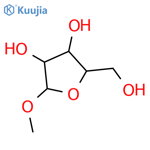

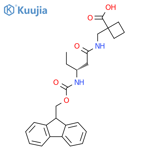

|

Methyl a-D-ribofuranoside - | 52485-92-4 | C6H12O5 |

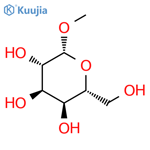

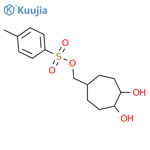

|

Methyl β-D-Altropyranoside | 51224-38-5 | C7H14O6 |

|

3-Indolyl-b-D-cellobioside | 914912-14-4 | C20H27NO11 |

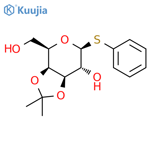

|

Phenyl 3,4-O-(1-methylethylidene)-1-thio-beta-D-galactopyranoside | 120095-47-8 | C15H20O5S |

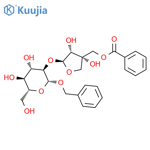

|

Benzyl [5-O-benzoyl-β-D-apiofuranosyl(1→2)]-β-D-glucopyranoside | 1097040-08-8 | C25H30O11 |

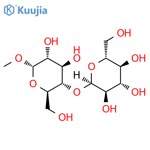

|

Methyl α-D-maltoside | 4198-49-6 | C13H24O11 |

|

METHYL (METHYL 3-DEOXY-D-ARABINO-HEPTULOPYRANOSID)URONATE | 85549-51-5 | C9H16O7 |

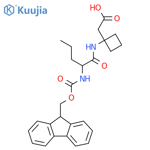

|

Ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-thio-β-D-glucopyranoside | 130539-43-4 | C16H19NO6S |

Literatura relevante

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

Proveedores recomendados

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

-

Julolidine Cas No: 479-59-4

Julolidine Cas No: 479-59-4 -

-